Product packaging for 5-Benzyl-3-chloro-1,2,4-oxadiazole(Cat. No.:)

5-Benzyl-3-chloro-1,2,4-oxadiazole

Cat. No.: B13915579
M. Wt: 194.62 g/mol
InChI Key: YNZGPOOIFCRBNJ-UHFFFAOYSA-N
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Description

5-Benzyl-3-chloro-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B13915579 5-Benzyl-3-chloro-1,2,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-benzyl-3-chloro-1,2,4-oxadiazole

InChI

InChI=1S/C9H7ClN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

YNZGPOOIFCRBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Benzyl 3 Chloro 1,2,4 Oxadiazole

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com However, it possesses a relatively low level of aromaticity and is characterized by a weak O-N bond, making it susceptible to ring-opening reactions and rearrangements under certain conditions, such as thermal or photochemical stimuli. chim.itresearchgate.netosi.lv The ring is generally stable, particularly when disubstituted at the 3- and 5-positions, and can tolerate both strong acidic and basic conditions to some extent. nih.gov

A notable characteristic of the 1,2,4-oxadiazole system is its propensity to undergo rearrangements. The Boulton-Katritzky rearrangement is a well-documented thermal transformation. chim.itosi.lv Additionally, the ring can participate in Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions, where a nucleophile attacks an electrophilic carbon, leading to ring cleavage and subsequent formation of a new heterocyclic system. chim.itresearchgate.netosi.lv

Substitution Reactions at the C-3 Chloro Position

The chlorine atom at the C-3 position of 5-benzyl-3-chloro-1,2,4-oxadiazole is a key handle for molecular diversification. Its reactivity is dominated by nucleophilic substitution and catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The electrophilic nature of the C-3 carbon, enhanced by the attached electronegative chlorine atom and the electron-withdrawing character of the oxadiazole ring, makes it a prime site for nucleophilic aromatic substitution (SNAr). chim.it This pathway allows for the direct displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 3-amino, 3-alkoxy, and 3-thio-substituted 1,2,4-oxadiazoles, respectively. For instance, the reaction of 5-aryl-3-chloro-1,2,4-oxadiazoles with allylamine (B125299) or methylhydrazine has been reported to proceed via an SNAr mechanism at the C-3 position. chim.it These reactions are fundamental for introducing diverse functional groups and building molecular complexity.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 3-Chloro-1,2,4-oxadiazoles This table is representative of the types of transformations possible and may not specifically use this compound.

Starting Material Nucleophile Product Reference
5-Aryl-3-chloro-1,2,4-oxadiazole Allylamine 3-N-Allylamino-5-aryl-1,2,4-oxadiazole chim.it
3-Chloro-5-phenyl-1,2,4-oxadiazole Methylhydrazine 3-(Methylhydrazinyl)-5-phenyl-1,2,4-oxadiazole chim.it
3,4-Dichloro-1,2,5-thiadiazole Various Nucleophiles 3-Substituted-4-chloro-1,2,5-thiadiazole researchgate.net

Catalyzed Coupling Reactions for Further Derivatization

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The C-Cl bond at the C-3 position of the oxadiazole can be activated by a palladium catalyst to participate in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

The Suzuki-Miyaura coupling, which pairs the chloro-oxadiazole with an organoboron reagent (like an arylboronic acid), is particularly effective for creating C-C bonds and synthesizing 3-aryl-1,2,4-oxadiazoles. researchgate.netnih.gov The efficiency and regioselectivity of these reactions are often high, allowing for the construction of biaryl systems or the introduction of other complex carbon-based fragments. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing these transformations. researchgate.netnih.gov

Table 2: Examples of Catalyzed Cross-Coupling Reactions This table illustrates the general applicability of cross-coupling reactions to halo-heterocycles.

Reaction Type Substrate Coupling Partner Catalyst System (Example) Product Type Reference
Suzuki-Miyaura 3-Chloro-5-oxadiazol-2-yl Pyridine (B92270) Arylboronic Acid Pd(dtbpf)Cl2 / Na2CO3 3-Aryl-5-oxadiazol-2-yl Pyridine researchgate.net
Suzuki-Miyaura 3,5-Dichloro-1,2,4-thiadiazole Arylboronic Acid Pd(PPh3)4 / K2CO3 5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov
Stille 3-Chloro-4-halogeno-1,2,5-thiadiazole Organotin Reagent Palladium Catalyst 3-Substituted-4-chloro-1,2,5-thiadiazole researchgate.net

Transformations Involving the C-5 Benzyl (B1604629) Substituent

The benzyl group at the C-5 position provides another avenue for chemical modification, distinct from the reactivity of the heterocyclic core. Both the methylene (B1212753) bridge and the phenyl ring are amenable to functionalization.

Reactions at the Benzylic Methylene Group

The benzylic methylene (-CH2-) group is activated by the adjacent phenyl ring and the electron-withdrawing oxadiazole ring, making its protons acidic and susceptible to deprotonation by a suitable base. ecust.edu.cn The resulting carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, to form new C-C bonds.

Furthermore, the benzylic position is a prime site for oxidation. khanacademy.org Depending on the oxidizing agent and reaction conditions, the methylene group can be converted to a carbonyl group (ketone) or a hydroxyl group (alcohol). Free-radical bromination is also a characteristic reaction of benzylic positions, which would introduce a bromine atom that can be subsequently displaced by nucleophiles. khanacademy.org Studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that the protons of the alkyl group at C-5 can exchange with those of a solvent like benzyl alcohol, indicating the lability of these protons. rsc.org

Functional Group Interconversions on the Phenyl Ring

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions, although the reactivity may be influenced by the deactivating nature of the attached 1,2,4-oxadiazole moiety. Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can potentially be used to introduce functional groups onto the ring. The position of substitution (ortho, meta, or para) will be directed by the existing benzyl group and influenced by the electronic properties of the entire molecule.

For example, studies on the oxidation of tolyl-substituted 1,2,4-oxadiazoles have shown that a methyl group on the aromatic ring can be selectively oxidized to a carboxylic acid, demonstrating that the phenyl ring is accessible to chemical transformation. researchgate.net This allows for the synthesis of derivatives with modified electronic and steric properties, which is valuable in fields like medicinal chemistry.

Ring-Opening and Rearrangement Pathways

The inherent strain and weak O-N bond of the 1,2,4-oxadiazole ring make it susceptible to cleavage under both photochemical and thermal conditions, leading to intriguing molecular rearrangements.

The photochemistry of 1,2,4-oxadiazoles is a rich field, often leading to isomerization into other heterocyclic systems. psu.edu Irradiation of 1,2,4-oxadiazole derivatives can induce cleavage of the N(2)-C(3) or O(1)-N(2) bond, generating various reactive intermediates. psu.eduacs.org Theoretical and experimental studies have elucidated several competing pathways that are highly dependent on the substituents and the reaction environment. psu.eduunipa.it

One common pathway involves a ring contraction-ring expansion mechanism. For instance, theoretical studies on 3-amino-5-substituted-1,2,4-oxadiazoles show that photoisomerization can lead to the formation of 2-amino-1,3,4-oxadiazoles. unipa.it Another significant photoisomerization route proceeds through a Dewar isomer, which can then rearrange to the final product. researchgate.net The photolysis of related 1,3,4-oxadiazoline systems is known to generate diazoalkanes and esters, which can undergo further photochemical reactions like 1,3-dipolar cycloadditions to form pyrazoles and subsequently cyclopropenes. researchgate.net

In the context of this compound, the photolytic cleavage could generate a nitrene-like or diradical intermediate. psu.edu The presence of an o-aminophenyl group on the oxadiazole ring has been shown to act as an internal nucleophile, leading to photoinduced heterocyclization to form benzimidazoles, a pathway that competes with thermal rearrangements. acs.org

Recent research has also explored catalyst-free, photo-mediated oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. This process is initiated by a single electron transfer from the excited acylhydrazone to molecular oxygen. rsc.org While this is a formation pathway, it highlights the susceptibility of related structures to photo-induced electron transfer (PET) processes, which could also be a potential reaction pathway for this compound. psu.edursc.org

Table 1: Summary of Photoinduced Pathways in 1,2,4-Oxadiazole Derivatives

Starting Material Type Conditions Key Intermediates Major Products Citation
3-Amino-5-substituted-1,2,4-oxadiazoles UV Irradiation Ring contraction-expansion 2-Amino-1,3,4-oxadiazoles unipa.it
Hydrazones of 1,2,4-oxadiazole derivatives UV Irradiation (with Ru(bpy)₂Cl₂) Dewar isomer 1,2,4-Triazoles researchgate.net
3-(o-Aminophenyl)-1,2,4-oxadiazoles UV Irradiation (254 nm) Ring-photolytic species Benzimidazoles acs.org
Pyridinium acylhydrazones UV Irradiation (342 nm), no catalyst Acyl radical 1,3,4-Oxadiazoles rsc.org

Thermal activation provides an alternative pathway for the rearrangement of the 1,2,4-oxadiazole ring into more stable heterocyclic systems. psu.edu These rearrangements are well-documented and are often predictable based on the substitution pattern of the starting material. researchgate.netrsc.orgrsc.org

A classic example is the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones into 1,2,4-triazole (B32235) derivatives, which occurs under solvent-free conditions in good yields. researchgate.net This specific rearrangement involves a three-atom side-chain (NNC) at the C(3) position of the oxadiazole ring. The synthesis of the necessary hydrazone precursors can start from 3-chloro-substituted 1,2,4-oxadiazoles, such as 3-chloro-5-phenyl-1,2,4-oxadiazole, which is structurally analogous to the target compound. researchgate.net

The thermal decomposition of 3,5-diaryl-1,2,4-oxadiazoles at high temperatures (>300 °C) typically yields nitriles and isocyanates. arkat-usa.org Mechanistic investigations have proposed several pathways for this fragmentation:

Path A: A retro-1,3-dipolar cycloaddition involving cleavage of the O(1)-C(5) and C(3)-N(4) bonds to form a nitrile and a nitrile oxide, with the latter rearranging to an isocyanate.

Path B: A concerted process with cleavage of the O(1)-N(2) and C(3)-N(4) bonds, accompanied by the migration of the C(5) substituent.

Path C: A two-step pathway through a nitrile and an acylnitrene intermediate, which then rearranges. arkat-usa.org

Flash vacuum pyrolysis (FVP) studies on 3,5-diphenyl-1,2,4-oxadiazole (B189376) have shown its considerable thermal stability compared to isomeric furazans, but at temperatures of 700-800 °C, it decomposes to form phenyl isocyanate and benzonitrile. arkat-usa.org For an unsymmetrically substituted oxadiazole, the fragmentation favors the pathway via a nitrile oxide intermediate (Path A). arkat-usa.org Applying this to this compound, thermal decomposition would likely produce benzyl cyanide and a chloro-substituted isocyanate precursor, although the specific products would depend on the dominant mechanistic pathway under the given conditions.

Exploration of Novel Reaction Pathways and Side Reactions

Beyond canonical rearrangements, the reactivity of the 1,2,4-oxadiazole nucleus, particularly when activated by a chloromethyl group, has led to the discovery of unexpected and novel transformations.

A particularly novel reaction pathway has been observed in the reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with potassium cyanide (KCN). beilstein-journals.orgnih.gov While the expected reaction is a nucleophilic substitution of the chloride to form a nitrile, researchers discovered the formation of a significant amount of a decyanated product, effectively converting a trisubstituted acetonitrile (B52724) into an alkane. beilstein-journals.org

This transformation is noteworthy as it represents a rare example of a non-reductive decyanation, a process that typically requires harsh reductive conditions (e.g., alkali metals in ammonia) or radical pathways. beilstein-journals.orgnih.govresearchgate.net The proposed mechanism for this non-reductive decyanation involves the in situ-formed HCN associating with KCN. This process is thought to proceed through the extrusion of cyanogen (B1215507), although the cyanogen itself was not detected or isolated. beilstein-journals.orgnih.gov The reaction conditions, particularly temperature and the equivalents of KCN, were found to be critical in controlling the product distribution between the expected nitrile and the unexpected decyanated alkane. beilstein-journals.org

Table 2: Product Distribution in the Reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) with KCN

Equivalents of KCN Temperature (°C) Major Product Yield (%) Citation
4 Room Temp. 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile High beilstein-journals.org
10 100 5-ethyl-3-phenyl-1,2,4-oxadiazole (Decyanated Product) 75 beilstein-journals.org

This unusual decyanation pathway appears to be specific to substrates containing the 1,2,4-oxadiazole moiety and offers a new synthetic route for modifying molecules where a cyano group is used as a temporary activating group before being removed under non-reductive conditions. beilstein-journals.org

The 1,2,4-oxadiazole ring can serve as a scaffold for the construction of more complex heterocyclic systems. The presence of a good leaving group, such as the chlorine atom at the C3 position of this compound, makes it an excellent substrate for nucleophilic substitution reactions that can initiate cyclization cascades.

A prominent example is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.netpsu.edu When 1,2,4-oxadiazoles are treated with bidentate nucleophiles like hydrazine, they can undergo a reductive ANRORC pathway to yield 3-amino-1,2,4-triazoles. researchgate.net This process involves the addition of the nucleophile, cleavage of the weak O-N bond, and subsequent ring closure to form a new, more stable heterocyclic ring. researchgate.netpsu.edu This strategy has been used to convert 1,2,4-oxadiazoles into other systems like 1,2,4-triazin-6-ones. psu.edu

Furthermore, the chloro substituent can be displaced by a nucleophile that is part of another ring system, leading to the formation of fused or linked heterocyclic structures. For example, the reaction of 5-aryl-1,3,4-oxadiazole-2-thiol with a suitable electrophile can lead to S-alkylation, and subsequent modifications can build more complex fused systems like triazolo-oxadiazoles. uobaghdad.edu.iqsemanticscholar.org Similarly, starting from a chloromethyl-substituted oxadiazole, reaction with mercapto derivatives can lead to new coupled heterocyclic systems. ekb.eg These reactions underscore the utility of substituted 1,2,4-oxadiazoles as versatile building blocks in medicinal and materials chemistry for creating novel, complex molecular architectures. researchgate.netacs.org

Advanced Spectroscopic and Analytical Methodologies in Oxadiazole Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While no specific NMR data has been found for 5-Benzyl-3-chloro-1,2,4-oxadiazole, the general application of NMR techniques for similar structures is well-documented.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

For a hypothetical ¹H NMR analysis of this compound, one would expect to observe characteristic signals for the benzylic protons and the aromatic protons of the phenyl ring. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet, with a chemical shift influenced by the adjacent oxadiazole ring. The protons on the phenyl ring would exhibit a complex multiplet pattern typical for a monosubstituted benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

A ¹³C NMR spectrum would be instrumental in identifying all the carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the oxadiazole ring, the methylene carbon of the benzyl group, and the carbons of the phenyl ring. The chemical shifts of the oxadiazole carbons would be particularly informative for confirming the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the benzyl group and the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands for the C=N and N-O stretching vibrations of the oxadiazole ring. Additionally, bands corresponding to the aromatic C-H and C=C stretching of the benzyl group, as well as the C-Cl stretching vibration, would be anticipated. The precise frequencies of these bands can provide valuable structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the molecular formula. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the oxadiazole ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula of C₉H₇ClN₂O.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. In the study of this compound, electron impact (EI) mass spectrometry would provide critical data for structural confirmation. The fragmentation of 1,2,4-oxadiazoles is well-documented and typically involves the cleavage of the heterocyclic ring at its weakest points.

The primary fragmentation process for 1,2,4-oxadiazoles often involves a retro-cycloaddition (RCA) type cleavage of the N-O and C-N bonds (specifically, bonds 1-2 and 3-4 or 1-5 and 3-4). For this compound, this would lead to the formation of several characteristic ions. The molecular ion peak [M]•+ would be observed at an m/z corresponding to the molecular weight of the compound (C₉H₇ClN₂O, approx. 194.6 g/mol ).

The most prominent peak in the spectrum, the base peak, is anticipated to be the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, formed by the stable benzyl fragment following cleavage of the bond connecting it to the oxadiazole ring. Other significant fragments would arise from the cleavage of the oxadiazole ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaSignificance
194/196[M]⁺• (Molecular Ion)[C₉H₇ClN₂O]⁺•Confirms the molecular weight; the M+2 peak confirms the presence of one chlorine atom.
91Tropylium Cation[C₇H₇]⁺Highly stable fragment, often the base peak, confirming the benzyl group.
104Benzylnitrile Radical Cation[C₈H₇N]⁺•Results from ring cleavage, indicating the benzyl moiety attached to a carbon-nitrogen fragment.
63Chloroacetonitrile Fragment[C₂H₂ClN]⁺Arises from the cleavage of the oxadiazole ring, confirming the chloro-substituted portion.
65Phenyl Cation[C₅H₅]⁺A common fragment from the decomposition of the benzyl group.

This table presents predicted data based on established fragmentation patterns for this class of compounds.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of energy corresponds to the promotion of electrons from lower to higher energy orbitals. For organic molecules like this compound, the key electronic transitions are typically π → π* and n → π*.

The chromophores in this molecule are the benzene ring of the benzyl group and the 1,2,4-oxadiazole (B8745197) ring. The methylene (-CH₂-) bridge in the benzyl group separates the phenyl ring from the oxadiazole ring, interrupting direct π-conjugation between the two ring systems. This lack of extended conjugation means the absorption maxima (λmax) are expected to be at shorter wavelengths compared to systems where a phenyl ring is directly attached to the oxadiazole core.

The spectrum is expected to show intense absorption bands in the UV region, characteristic of the individual chromophores. The π → π* transitions of the benzene ring typically appear around 260 nm, while the oxadiazole ring also contributes to absorption in this region. Weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms of the heterocycle, may also be observed.

Table 2: Predicted UV-Visible Absorption Data for this compound

Wavelength Range (nm)Type of Electronic TransitionAssociated Chromophore
~260-280 nmπ → πBenzene Ring / Oxadiazole Ring
~220-240 nmπ → πOxadiazole Ring
>280 nm (weak)n → π*N and O atoms of the Oxadiazole Ring

This table presents predicted data based on known spectroscopic behavior of related aromatic and heterocyclic systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed solid-state molecular structure. The analysis would confirm the connectivity of the atoms, the planarity of the 1,2,4-oxadiazole ring, and the relative orientation of the benzyl and chloro substituents. In similar heterocyclic structures, the oxadiazole ring is typically found to be nearly planar.

The crystallographic data would also reveal the parameters of the unit cell, the crystal system (e.g., monoclinic, orthorhombic), and the space group. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as van der Waals forces, dipole-dipole interactions, or potential weak hydrogen bonds involving the benzyl protons and the heteroatoms of the oxadiazole ring.

Table 3: Key Parameters Determined by X-ray Crystallography for this compound

ParameterInformation Provided

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Computational and Theoretical Investigations of 5 Benzyl 3 Chloro 1,2,4 Oxadiazole Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. For analogues of 5-Benzyl-3-chloro-1,2,4-oxadiazole, DFT calculations are instrumental in predicting their stability, reactivity, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For a related compound, N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, DFT calculations have been performed to analyze its FMOs. researchgate.net Theoretical studies on similar 1,3,4-oxadiazole (B1194373) derivatives also provide insights into their electronic properties. ajchem-a.com The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. In analogues of this compound, the distribution of these orbitals is influenced by the benzyl (B1604629) and chloro-substituted phenyl groups.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Analogous 1,3,4-Oxadiazole Derivative

ParameterValueReference
HOMO Energy-6.5743 eV ajchem-a.com
LUMO Energy-2.0928 eV ajchem-a.com
Energy Gap (ΔE)4.4815 eV ajchem-a.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.

In the case of N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, MEP analysis reveals the distribution of charge across the molecule. researchgate.net For oxadiazole derivatives, the nitrogen atoms of the heterocyclic ring are typically the most electron-rich sites, appearing as red regions on the MEP map. ajchem-a.com The hydrogen atoms of the benzyl group and other parts of the molecule would be represented by blue regions. This information is critical for understanding intermolecular interactions, including hydrogen bonding.

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are pivotal in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes. chemintech.ru DFT studies can model this process, providing the enthalpies of formation for intermediates and the activation energies for each step.

For instance, the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole from the reaction of N-hydroxybenzamidine with acetyl chloride has been studied using quantum-chemical methods. chemintech.ru These calculations help in understanding the favorability of different reaction pathways, such as O-acylation versus N-acylation, and the subsequent intramolecular cyclization. Similar computational approaches can be applied to understand the synthesis of this compound, predicting the most likely reaction pathway and identifying key intermediates and transition states. This can aid in optimizing reaction conditions to improve yields and reduce byproducts. Studies on the superelectrophilic activation of 5-arylacetylenyl-1,2,4-oxadiazoles also utilize DFT calculations to investigate the reaction mechanisms of cationic intermediates. beilstein-journals.orgnih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are essential in drug discovery for predicting how a ligand (in this case, an analogue of this compound) might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information is crucial for structure-based drug design. For various 1,3,4-oxadiazole derivatives, docking studies have been performed to understand their potential as antimicrobial or anticancer agents. impactfactor.orgnih.gov

In a study of benzyl-substituted 1,3,4-oxadiazole derivatives, peptide deformylase was used as a target enzyme to predict antimicrobial activity. impactfactor.org The docking results help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. For example, the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. While specific docking studies for this compound are not extensively reported, the principles derived from its analogues are applicable. The benzyl and chlorophenyl groups would likely engage in hydrophobic and halogen bonding interactions within the protein's binding pocket.

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand can significantly affect its binding to a protein. X-ray crystallography provides experimental data on the solid-state conformation of molecules. For instance, the crystal structure of Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate reveals the dihedral angles between the oxadiazole ring and the attached phenyl and benzyl rings. nih.gov In this molecule, the 1,2,4-oxadiazole (B8745197) ring is nearly coplanar with the 4-chlorophenyl ring, with a small dihedral angle, but is more inclined with respect to the benzyl group. nih.gov

Table 2: Dihedral Angles in an Analogous 1,2,4-Oxadiazole Derivative

RingsDihedral Angle (°)Reference
1,2,4-Oxadiazole and 4-Chlorophenyl4.89 (8) nih.gov
1,2,4-Oxadiazole and Benzyl12.48 (9) nih.gov
Benzyl and 4-Chlorophenyl11.53 (7) nih.gov

Note: Data is for Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate.

Molecular dynamics (MD) simulations can provide further insights into the conformational flexibility of the molecule in a solution or a biological environment. nih.govescholarship.org MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and their relative energies. This can reveal how the ligand might adapt its shape to fit into a protein's binding site, a process known as "induced fit." While specific MD simulation data for this compound is limited in the provided context, this technique remains a powerful tool for understanding its dynamic behavior and interactions with biological targets.

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole Scaffolds in Medicinal Chemistry

General Principles of SAR for 1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole (B8745197) nucleus is generally considered to be a bioisosteric replacement for ester and amide functionalities, offering increased metabolic stability due to its resistance to hydrolysis. nih.govresearchgate.netscispace.com This property is a cornerstone of its use in drug design. The arrangement of nitrogen and oxygen atoms within the ring allows it to act as a hydrogen bond acceptor, mimicking the interactions of the groups it replaces. nih.gov

Impact of Substituents at the C-3 Position on Molecular Interactions

For instance, in a series of 1,2,4-oxadiazole-based inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti, modifications to the aromatic ring at the C-3 position significantly impacted inhibitory potency. nih.gov Generally, electron-donating groups on the aromatic ring led to higher IC50 values, with the position of the substituent being a key determinant of activity. nih.gov Para-substituted compounds were typically more potent than their meta- or ortho-substituted counterparts. nih.gov This suggests that the electronic and steric properties of the C-3 substituent are crucial for optimal binding to the enzyme's active site.

Similarly, in the development of antibacterial 1,2,4-oxadiazoles, modifications at the C-3 position were explored to define the SAR. The introduction of various aryl and heteroaryl groups at this position led to a range of activities, highlighting the importance of this position for antibacterial potency.

Influence of Modifications at the C-5 Benzyl (B1604629) Position on Structural Features

The C-5 position of the 1,2,4-oxadiazole ring is another critical point for modification to optimize biological activity. A benzyl group at this position is a common feature in many biologically active 1,2,4-oxadiazole derivatives.

Aromatic Ring Substitutions and Their Electronic Effects

For example, in a study of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives as anticancer agents, the introduction of an EWG on the 5-aryl-1,2,4-oxadiazole aromatic ring led to an increase in antitumor activity. nih.gov Specifically, a nitro group at the meta position was found to be more favorable than at the para position. nih.gov In contrast, another study on different 1,2,4-oxadiazole derivatives found that the presence of EDGs greatly improved antiproliferative activity, while the introduction of EWGs was associated with decreased potency. mdpi.com These seemingly contradictory findings underscore the target-specific nature of SAR.

A study on 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) demonstrated that an unsubstituted phenyl ring at the C-5 position of the oxadiazole showed good anticancer activity. nih.gov The introduction of various substituents on this phenyl ring led to a range of activities, with some substituted compounds showing more promising anticancer activity than the standard drug. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on Anticancer Activity of 1,2,4-Oxadiazole Derivatives

CompoundSubstituent on Phenyl RingCell LineIC50 (µM)
7aHMCF-70.76 ± 0.044
7aHA5490.18 ± 0.019
7aHDU1451.13 ± 0.55
7aHMDA MB-2310.93 ± 0.013
7c3,5-dimethoxy--
7i4-methyl--
7j4-Bromo-3,5-dinitro--

Data extracted from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives. The table shows the IC50 values for the unsubstituted compound (7a) and lists other synthesized derivatives with different substitutions.

Alkyl Chain Modifications and Stereochemical Considerations

Stereochemistry at the benzylic position, if a chiral center is introduced, can also be a critical determinant of biological activity. The two enantiomers of a chiral molecule can have vastly different affinities for a biological target due to the three-dimensional nature of protein binding sites. For some 5-HT3 receptor antagonists, while the core structure is crucial, the stereochemistry of an asymmetric carbon was not found to be a major factor in receptor interaction. wikipedia.org

Role of the 1,2,4-Oxadiazole Core as a Bioisostere

One of the most significant roles of the 1,2,4-oxadiazole core in medicinal chemistry is its function as a bioisostere. nih.govresearchgate.netscispace.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Replacement of Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is widely recognized as a successful bioisosteric replacement for both ester and amide groups. nih.govresearchgate.netscispace.comlew.ro Esters and amides are common functional groups in many biologically active molecules but are often susceptible to hydrolysis by esterases and proteases in the body, leading to rapid metabolism and poor pharmacokinetic profiles. lew.ro

The 1,2,4-oxadiazole ring mimics the key features of esters and amides, such as their size, shape, and ability to participate in hydrogen bonding, while being significantly more stable to metabolic degradation. nih.govlew.ro The nitrogen atoms in the ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen of an ester or amide. nih.gov This allows the 1,2,4-oxadiazole to maintain the crucial interactions with the biological target that are necessary for activity.

Numerous studies have successfully employed this bioisosteric replacement strategy to improve the drug-like properties of lead compounds. By replacing a labile ester or amide group with a stable 1,2,4-oxadiazole ring, medicinal chemists have been able to develop more robust drug candidates with improved pharmacokinetic profiles. nih.govcambridgemedchemconsulting.com

Advantages in Metabolic Stability and Physicochemical Properties

The 1,2,4-oxadiazole scaffold is a key structural motif in medicinal chemistry, often utilized as a bioisostere for ester and amide functionalities to enhance metabolic stability and improve pharmacokinetic profiles. nih.gov This heterocycle is generally resistant to hydrolysis, a common metabolic pathway for esters and amides. nih.gov The incorporation of the 1,2,4-oxadiazole ring into drug candidates can therefore lead to increased in vivo half-life and better oral bioavailability.

The physicochemical properties of a compound are crucial for its behavior in a biological system. For 5-Benzyl-3-chloro-1,2,4-oxadiazole , these properties are influenced by its constituent parts: the 1,2,4-oxadiazole ring, the benzyl group, and the chloro substituent.

PropertyValue/DescriptionImplication for Medicinal Chemistry
Molecular Formula C₁₀H₉ClN₂OProvides the elemental composition.
Molecular Weight 208.65 g/mol Influences diffusion and transport properties.
XLogP3-AA (Predicted) 3.2Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)The oxadiazole ring can accept hydrogen bonds, influencing solubility and target binding.
Rotatable Bond Count 2Relates to the conformational flexibility of the molecule.

This data is compiled from predictive models and general chemical principles.

Design Strategies for Modulating Interactions with Biological Targets

The design of derivatives based on the This compound scaffold involves strategic modifications to optimize interactions with specific biological targets. These strategies often focus on exploring the conformational landscape of the molecule and leveraging its potential for various non-covalent interactions.

Exploring Conformational Flexibility of the Scaffold

The 1,2,4-oxadiazole ring itself is a rigid, planar aromatic system. psu.edu Therefore, the primary source of conformational flexibility in This compound arises from the rotation around the single bond connecting the benzyl group's methylene (B1212753) bridge to the C5 position of the oxadiazole ring.

The ability of the benzyl group to adopt different spatial orientations relative to the fixed oxadiazole core is a critical aspect of its interaction with biological targets. This rotational freedom allows the phenyl ring to position itself within a binding pocket to maximize favorable interactions, such as hydrophobic contacts or π-stacking. The flexibility of linkers in similar oxadiazole derivatives has been shown to be important for biological activity. nih.gov By exploring different substituents on the benzyl ring or modifying the linker, medicinal chemists can fine-tune the conformational preferences of the molecule to achieve better binding affinity and selectivity for a given target.

Non-Covalent Interaction Profiles (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The non-covalent interactions of This compound are key determinants of its binding to biological macromolecules. The specific arrangement of functional groups allows for a diverse interaction profile.

Hydrogen Bonding: While the molecule lacks hydrogen bond donors, the two nitrogen atoms and the oxygen atom of the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors. nih.gov This allows the scaffold to form hydrogen bonds with donor groups such as hydroxyls or amides present in the amino acid residues of a protein's active site.

Halogen Bonding: The chlorine atom at the 3-position of the oxadiazole ring is capable of forming halogen bonds. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic π-system. Halogen bonding is an increasingly recognized interaction in drug design for its directionality and strength, which can contribute significantly to binding affinity and selectivity.

π-Stacking: The structure contains two aromatic systems capable of engaging in π-stacking interactions: the phenyl ring of the benzyl group and the 1,2,4-oxadiazole ring itself. mdpi.com These interactions can occur with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein. The π-system of the oxadiazole can interact with other aromatic rings, contributing to ligand-protein binding. mdpi.com

Interaction TypeStructural FeaturePotential Interacting Partner in Biological Systems
Hydrogen Bonding Nitrogen and Oxygen atoms of the 1,2,4-oxadiazole ringAmino acid residues with -OH, -NH₂, or other H-donor groups
Halogen Bonding Chlorine atom at C3Carbonyl oxygen, lone pairs on nitrogen or oxygen, aromatic rings
π-Stacking Phenyl ring of the benzyl group; 1,2,4-Oxadiazole ringAromatic amino acid residues (e.g., Phe, Tyr, Trp)

By systematically modifying the substituents on the benzyl and oxadiazole rings, researchers can modulate these non-covalent interactions to enhance the potency and specificity of compounds derived from this scaffold.

Synthetic Utility and Material Science Applications of 1,2,4 Oxadiazoles

1,2,4-Oxadiazoles as Versatile Building Blocks in Organic Synthesis

The 1,2,4-oxadiazole (B8745197) ring is a valuable scaffold in organic chemistry, often serving as a bioisostere for ester and amide groups. Its derivatives are key intermediates in the synthesis of more complex molecules.

Currently, there is no specific literature detailing the use of 5-Benzyl-3-chloro-1,2,4-oxadiazole as a direct precursor for other heterocyclic systems. However, the reactivity of the 3-chloro position suggests its potential for nucleophilic substitution reactions. Such reactions could theoretically lead to the formation of new heterocyclic structures by introducing functionalities capable of intramolecular cyclization. The general class of 3-halo-1,2,4-oxadiazoles can undergo various transformations, which implies that the title compound could serve as a building block, although specific examples are not documented.

There are no documented instances of This compound being used as a reagent in multi-component reactions (MCRs). MCRs often rely on the specific reactivity of functional groups to construct complex molecules in a single step. While oxadiazole derivatives have been synthesized via MCRs, the role of This compound as a starting component in such reactions has not been explored in available scientific literature.

Applications in Materials Science

The 1,2,4-oxadiazole moiety is known for imparting desirable properties to materials, such as thermal stability and specific electronic characteristics. However, research into the material science applications of This compound is not available. The following subsections discuss the potential applications based on the properties of related oxadiazole compounds.

Derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, are well-regarded for their use as electron-transporting and emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their high electron affinity, strong fluorescence, and thermal stability. researchgate.netrsc.org Similarly, some 1,2,4-triazole (B32235) derivatives, which are also five-membered nitrogen-containing heterocycles, exhibit high quantum yields and are considered for optoelectronic applications. mdpi.com

While these properties are promising for the broader class of nitrogen-containing heterocycles, no specific studies on the luminescent or optoelectronic properties of This compound have been published.

The rigid, planar structure of the oxadiazole ring makes it a suitable component for designing liquid crystals. researchgate.net Specifically, 1,3,4-oxadiazole units have been incorporated into the core of liquid crystalline compounds, which have shown rich mesophases and high thermal stability. rsc.orgrsc.org These materials are of interest for their potential in creating advanced functional materials for devices.

There is currently no information available regarding the synthesis or characterization of liquid crystals or ionic liquids derived from This compound .

Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives are noted for their high thermal and chemical stability, leading to their use in the production of heat-resistant polymers. mdpi.com The stability of the oxadiazole ring is a key feature in these applications.

However, the application of This compound in polymer chemistry has not been reported in the scientific literature.

Future Directions in 5 Benzyl 3 Chloro 1,2,4 Oxadiazole Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 1,2,4-oxadiazoles often involves multi-step procedures that may utilize harsh reagents or require significant purification. researchgate.netmdpi.com Future research will prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 5-Benzyl-3-chloro-1,2,4-oxadiazole.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Applying microwave irradiation to the cyclization step could offer a more sustainable alternative to conventional heating. nih.gov

Flow Chemistry: Continuous microreactor sequences allow for precise control over reaction parameters, enhanced safety, and easier scalability. scilit.com Developing a flow-based synthesis would represent a significant advancement for the production of this compound.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reagents is a critical goal. For instance, exploring solid-acid catalysts like PTSA-ZnCl₂ or employing solvent-free conditions could reduce the environmental impact of the synthesis. nih.govorganic-chemistry.org Some modern methods aim to reduce the formation of toxic byproducts, a known challenge in traditional heterocyclic synthesis. nih.gov

Table 1: Potential Sustainable Synthetic Methodologies

Methodology Potential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficiency. nih.gov
One-Pot Synthesis Increased efficiency, reduced waste, simplified purification. acs.org
Flow Chemistry Precise reaction control, enhanced safety, scalability. scilit.com

Advanced Mechanistic Studies on Reactivity and Transformations

A thorough understanding of the reactivity of this compound is essential for its effective use as a building block. The 1,2,4-oxadiazole (B8745197) ring is characterized by a low level of aromaticity and a labile O-N bond, making it susceptible to various rearrangements. chim.itresearchgate.net The chlorine atom at the C3 position and the benzyl (B1604629) group at the C5 position further influence its chemical behavior.

Future mechanistic studies should investigate:

Nucleophilic Substitution at C3: The chloro group is a key functional handle. Detailed kinetic and computational studies are needed to understand its displacement by various nucleophiles, which is a primary route for diversification.

Reactivity at C5: The carbon at the C5 position can be electrophilic, making it susceptible to nucleophilic attack, which can lead to ring-opening reactions. chim.it

Ring Rearrangements: The compound's propensity for thermal or photochemical rearrangements, such as the Boulton-Katritzky rearrangement (BKR) or Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) type reactions, needs to be systematically explored. chim.itresearchgate.net For example, the reaction with a nucleophile at the C5 position could initiate an ANRORC-like cascade to form new heterocyclic systems. chim.it

Side-Chain Reactivity: The benzyl group's methylene (B1212753) bridge and aromatic ring offer sites for functionalization, such as radical halogenation or electrophilic aromatic substitution, which could be explored to create new analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Analysis

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govcrimsonpublishers.com These technologies can be powerfully applied to the this compound scaffold to accelerate the design of new compounds with desired properties.

Future applications include:

Predictive Modeling: Training ML models on datasets of 1,2,4-oxadiazole derivatives can help predict biological activity, toxicity, and pharmacokinetic properties (ADMET) for novel virtual compounds derived from this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies, enhanced by ML algorithms, can identify the specific structural features of derivatives that are crucial for their activity. tsijournals.com This allows for more targeted and rational design of next-generation compounds. For instance, a QSAR model could determine the optimal substituents to replace the chloro group at C3 or to place on the C5-benzyl ring for a specific biological target. tsijournals.comnih.gov

Generative Models: AI can be used to generate novel molecular structures based on the this compound core that are optimized for specific properties, such as binding to a particular protein target. bohrium.com

High-Throughput Virtual Screening (HTVS): AI/ML methods can rapidly screen vast virtual libraries of potential derivatives, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. nih.gov

Exploration of New Chemical Space through Diversification Strategies

The true value of this compound lies in its potential as a versatile starting material for creating large libraries of new molecules. A systematic exploration of the chemical space around this core scaffold is a critical future direction.

Key diversification strategies include:

Substitution at C3: The chloro atom is an excellent leaving group, enabling the introduction of a wide array of functionalities through nucleophilic aromatic substitution. This allows for the synthesis of derivatives containing amines, ethers, thioethers, and other groups, significantly expanding the structural diversity.

Modification of the Benzyl Moiety: The benzyl group at C5 can be modified in several ways. The aromatic ring can undergo electrophilic substitution to introduce various substituents (e.g., nitro, halogen, alkyl groups). The methylene bridge could also be a point of functionalization.

Scaffold Hopping and Rearrangements: As discussed in mechanistic studies, controlled rearrangements of the oxadiazole ring can be used as a strategy to access entirely different heterocyclic systems, thus vastly expanding the accessible chemical space from a single precursor. chim.it

Table 2: Diversification Strategies for this compound

Position Strategy Potential New Functionalities
C3 Nucleophilic Substitution Amines, Alcohols/Phenols, Thiols, Alkynes
C5-Benzyl Ring Electrophilic Aromatic Substitution Halogens, Nitro groups, Alkyl groups, Acyl groups

| Oxadiazole Ring | Controlled Rearrangement (e.g., ANRORC) | New heterocyclic systems (e.g., pyrimidines, triazoles). chim.it |

Computational and Experimental Synergy for Deeper Structural and Reactive Insights

The integration of computational chemistry with experimental validation provides a powerful paradigm for modern chemical research. This synergy is crucial for gaining a profound understanding of the structure and reactivity of this compound.

Future research should leverage this synergy to:

Rationalize Reactivity: Density Functional Theory (DFT) calculations can be used to model electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. nih.gov These calculations can predict the most likely sites for nucleophilic or electrophilic attack, explaining the observed regioselectivity in reactions and rationalizing the reactivity at the C3 and C5 positions. researchgate.netnih.gov

Predict Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, including transition states and intermediates. mdpi.com This is invaluable for understanding complex rearrangements and for optimizing reaction conditions to favor a desired product.

Guide Experimental Design: Computational predictions can guide the selection of reagents, catalysts, and conditions for synthesis and diversification, reducing the amount of trial-and-error experimentation required. bohrium.com For example, docking studies can predict how different derivatives might bind to a biological target, guiding the synthesis of the most promising candidates for structure-activity relationship (SAR) studies. nih.govnih.gov The experimental results then provide crucial feedback to refine and improve the computational models. nih.gov

This collaborative approach, where theoretical predictions inform laboratory work and experimental outcomes validate and refine computational models, will be instrumental in accelerating research and unlocking the full potential of this compound and its derivatives.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
PTSA-ZnCl₂ (p-Toluenesulfonic acid-Zinc chloride)
Nitric acid
Acetic anhydride
5-fluorouracil (B62378)
Erlotinib
Etoposide
Doxorubicin
Lapatinib
Vancomycin
Linezolid
Ataluren

Q & A

Q. What are the common synthetic routes for 5-benzyl-3-chloro-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example:

  • Cyclization Approach : React 3-chloro-5-(chloromethyl)-1,2,4-oxadiazole with benzylamine derivatives in acetonitrile under reflux (8–10 hours) using potassium carbonate as a base. Purification via recrystallization (ethyl acetate) yields crystalline products suitable for X-ray analysis .
  • Substitution Strategy : Use nucleophilic displacement of the chloro group at the 3-position with benzyl thiols or amines. Solvents like ethanol or THF with catalytic acetic acid enhance reactivity .
    Optimization Tips :
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
  • Adjust reflux time (4–12 hours) based on electron-withdrawing/donating substituents.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Single crystals grown via slow evaporation (ethanol) are analyzed using a Bruker SMART diffractometer. Structural parameters (e.g., dihedral angles between oxadiazole and benzyl groups) are refined with SHELXL97 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 165–170 ppm (oxadiazole carbons).
    • IR : Peaks at 1540–1560 cm⁻¹ (C=N stretching) and 680–700 cm⁻¹ (C-Cl) confirm functionality .

Q. How does this compound participate in base-catalyzed rearrangements?

Methodological Answer: In aqueous dioxane, the compound undergoes specific-base catalysis:

  • Mechanism : The chloro group is displaced via a two-channel pathway:
    • Uncatalyzed Pathway : pH-independent, rate-determining step involves solvent-assisted proton transfer.
    • Base-Catalyzed Pathway : Rate increases linearly with hydroxide ion concentration, forming triazole intermediates .
      Key Data : At pH 10, the base-catalyzed rate constant (kbasek_{\text{base}}) is 2.3×1032.3 \times 10^{-3} M⁻¹s⁻¹, while the uncatalyzed kuncatk_{\text{uncat}} is 1.1×1051.1 \times 10^{-5} s⁻¹ .

Q. What computational methods are used to predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations (Gaussian 03) : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict electrophilic/nucleophilic sites .
  • Thermal Stability : DSC reveals decomposition onset at 220°C. MD simulations correlate thermal stability with bond dissociation energies (C-Cl: 65 kcal/mol; C-N: 85 kcal/mol) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Antiviral SAR : Substituents at the benzyl position (e.g., electron-withdrawing groups like -NO₂) enhance activity against hRV-B14 (IC₅₀ = 12 μM vs. 45 μM for parent compound) .
  • Nematicidal Activity : Amide-functionalized derivatives (e.g., 5-benzyl-3-chloro-oxadiazole-acetamide) show 90% mortality against Meloidogyne incognita at 100 ppm .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; avoid inhalation/contact (risk of respiratory irritation) .
  • Storage : Store in airtight containers at –20°C (<2 years stability) .
  • Spill Management : Neutralize with 10% sodium bicarbonate; adsorb residues with vermiculite .

Q. Analytical Challenges

Q. How can trace impurities (e.g., chlorinated byproducts) be quantified in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient). Detect chlorinated impurities (e.g., dichlorobenzene) at retention times 8.2–8.5 min (LOQ = 0.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.